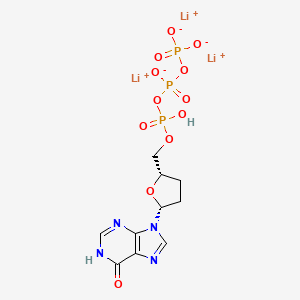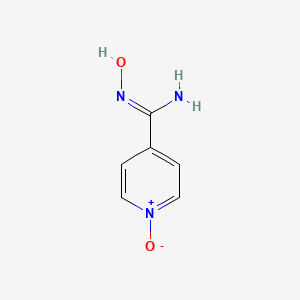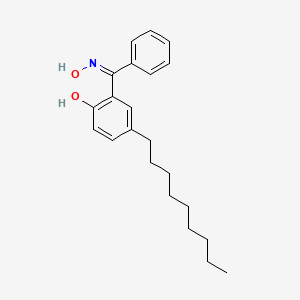![molecular formula C10H11N3S B1497487 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine CAS No. 1082141-24-9](/img/structure/B1497487.png)
1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine
Übersicht
Beschreibung
This compound is a derivative of methanamine, which is a type of organic compound known as an aralkylamine . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied . For instance, Grimwood et al. (2011) demonstrated the chemical reactivity and interaction of similar compounds with biological targets.Wirkmechanismus
The mechanism of action of 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to modulate the activity of TRPV1 receptors, which are involved in nociception. Additionally, this compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to reduce the activity of nociceptors, resulting in analgesic effects. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to antitumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been found to exhibit low toxicity in vitro and in vivo, making it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological activities. Additionally, this compound has not been extensively studied in animal models, and its efficacy and safety in vivo are not well-established.
Zukünftige Richtungen
There are several future directions for research on 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine. One area of focus could be elucidating the mechanism of action of this compound and identifying its molecular targets. Additionally, further studies are needed to investigate the efficacy and safety of this compound in animal models. Another potential direction for research could be exploring the therapeutic potential of this compound in other disease models, such as neurodegenerative diseases and autoimmune disorders. Finally, efforts could be made to optimize the synthesis of this compound and develop more potent derivatives with improved pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Antifibrotische Aktivität
Thiazol-Derivate wurden auf ihr Potenzial zur Behandlung fibrotischer Erkrankungen untersucht. Die antifibrotische Aktivität von Thiazol-Verbindungen ist signifikant, da sie die Expression von Kollagen hemmen und den Gehalt an Hydroxyprolin im Zellkulturmedium reduzieren können, was auf ein Potenzial als neuartige antifibrotische Medikamente hindeutet .
Antitumor-Eigenschaften
Thiazol-Verbindungen werden auf ihre Antitumor-Eigenschaften untersucht. Beispielsweise wurden bestimmte Thiazol-Derivate synthetisiert und strukturell charakterisiert, um ihr Potenzial als Antitumormittel, insbesondere im Kontext von Ruthenium-Komplexen, zu untersuchen . Diese Komplexe können mit verschiedenen biologischen Zielstrukturen interagieren und einen neuen Ansatz zur Krebsbehandlung bieten.
Neuroprotektive Wirkungen
Einige Thiazol-Derivate haben sich als vielversprechende neuroprotektive Mittel erwiesen. Sie wurden auf ihr Potenzial untersucht, neuronale Zellen vor degenerativen Erkrankungen zu schützen . Diese Anwendung ist besonders relevant im Kontext von Krankheiten wie Parkinson, bei denen dopaminerge Neuronen betroffen sind.
Antimikrobielle und antivirale Aktivität
Der Thiazol-Ring ist ein Bestandteil vieler biologisch aktiver Verbindungen mit antimikrobiellen und antiviralen Aktivitäten. Thiazol-Derivate sollen ein breites Spektrum dieser Aktivitäten aufweisen, was sie wertvoll für die Entwicklung neuer antimikrobieller und antiviraler Medikamente macht .
Immunmodulatorisches Potenzial
Thiazol-Derivate wurden auf ihre immunsuppressive Aktivität untersucht. Dies ist wichtig für die Entwicklung neuer Immunsuppressiva, die zur Verhinderung der Organtransplantatabstoßung und zur Behandlung von Autoimmunerkrankungen eingesetzt werden können .
Enzymhemmung
Thiazole wurden als Inhibitoren verschiedener Enzyme identifiziert, wie z. B. Kollagen-Prolyl-4-Hydroxylasen, die an der Synthese von Kollagen beteiligt sind. Durch die Hemmung dieser Enzyme könnten Thiazol-Derivate als Therapeutika für Erkrankungen dienen, die mit einer übermäßigen Kollagenproduktion verbunden sind .
Entwicklung von pharmazeutischen Inhaltsstoffen
Thiazol-Derivate werden bei der Entwicklung von pharmazeutisch aktiven Inhaltsstoffen (APIs) verwendet. Sie können die Grundlage für Medikamente bilden, die die Aktivität von Tyrosinkinasen spezifisch hemmen, die bei bestimmten Arten von Leukämie eine Rolle spielen .
Chemische Biologie und Pharmazeutische Chemie
In der chemischen Biologie und pharmazeutischen Chemie werden Thiazol-Derivate zur Konstruktion neuartiger heterocyclischer Verbindungsbibliotheken eingesetzt. Diese Bibliotheken sind für die Entdeckung von Verbindungen mit potenziellen biologischen Aktivitäten unerlässlich, die zur Entwicklung neuer Medikamente führen .
Eigenschaften
IUPAC Name |
(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-9(5-11)14-10(13-7)8-3-2-4-12-6-8/h2-4,6H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRDCMSQIACDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651684 | |
| Record name | 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082141-24-9 | |
| Record name | 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1497408.png)
![(R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine](/img/structure/B1497409.png)

![2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497423.png)
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-[[3-[[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]amino]carbonyl]-4-hydroxy-1-naphthalenyl]oxy]phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2)](/img/structure/B1497424.png)



![2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1497432.png)



![(1S)-1-[4-(Tert-butyl)phenyl]-2,2,2-trifluoroethylamine](/img/structure/B1497439.png)
![2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B1497441.png)
